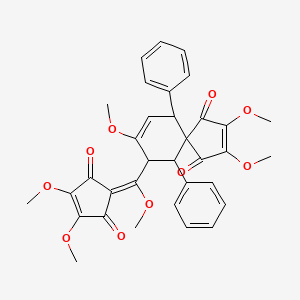

![molecular formula C21H17IN2O B581503 9-乙基-8-碘-6,6-二甲基-11-氧代-6,11-二氢-5H-苯并[b]咔唑-3-腈 CAS No. 1256584-80-1](/img/structure/B581503.png)

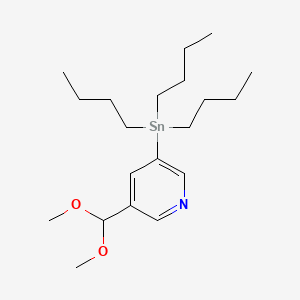

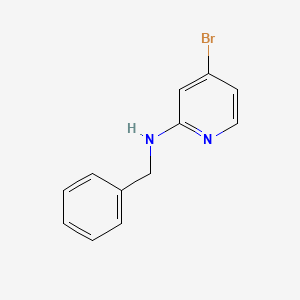

9-乙基-8-碘-6,6-二甲基-11-氧代-6,11-二氢-5H-苯并[b]咔唑-3-腈

描述

“9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” is an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .

Molecular Structure Analysis

The molecular structure of “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” is complex, with multiple functional groups. The compound includes an iodine atom, two methyl groups, an ethyl group, a carbonitrile group, and an 11-oxo-6,11-dihydro-5H-benzo[b]carbazole core .

Physical And Chemical Properties Analysis

The physical and chemical properties of “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” include a molecular weight of 440.3 g/mol. The compound has a melting point of over 300°C and a predicted boiling point of 612.0±55.0 °C. It has a predicted density of 1.0±0.1 g/cm3. The compound is slightly soluble in chloroform, DMSO, and methanol .

科学研究应用

间变性淋巴瘤激酶抑制:一项研究发现,9-取代的 6,6-二甲基-11-氧代-6,11-二氢-5H-苯并[b]咔唑(一类包括密切相关化合物的化合物)充当间变性淋巴瘤激酶 (ALK) 的高选择性和有效抑制剂。这些化合物对某些癌细胞表现出很强的抗增殖活性,并且在小鼠模型中表现出显着的抗肿瘤功效,而不会导致体重减轻 (Kinoshita 等人,2011 年)。

苯并[b]咔唑醌的合成:另一项研究重点是通过钯和铜催化的反应合成各种苯并[b]咔唑衍生物,例如 5-腈-1,7-二羟基-3-甲基-5H-苯并[b]咔唑-6,11-二酮。这些化合物在药物和材料科学的发展中具有潜在应用 (Echavarren 等人,1997 年)。

抗氧化和抗菌活性:一篇研究论文描述了合成和评估各种 9H-苯并[d]咪唑衍生物的抗氧化和抗菌活性。这些化合物已针对多种微生物进行了测试,并显示出有希望的结果 (Bassyouni 等人,2012 年)。

在电磷光中的应用:一项研究开发了基于 9-乙基-9H-咔唑-3-腈的材料,用于蓝色磷光有机发光二极管 (PhOLED)。这些材料显示出高效率和缓慢的效率下降,这对于显示和照明技术的发展至关重要 (Deng 等人,2013 年)。

9H-咔唑衍生物的抗菌特性:本文探讨了使用 9H-咔唑作为合成具有抗菌特性的新型杂环衍生物的前体。合成的化合物针对各种微生物进行了评估,显示出在医疗和制药应用中的潜力 (Salih 等人,2016 年)。

作用机制

Target of Action

The primary target of 9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is pathogenic kinase enzymes . These enzymes play a crucial role in cellular signaling pathways and are often overexpressed in malignant neoplastic cells .

Mode of Action

This compound functions as a highly proficient suppressor of its target enzymes . By inhibiting these enzymes, it disrupts key cellular signaling pathways .

Biochemical Pathways

The disruption of cellular signaling pathways prevents tumor growth and impairs the metastatic process . This is particularly significant in the context of neoplastic disorders, where uncontrolled cell growth and spread are the primary concerns .

Pharmacokinetics

It has a molecular weight of 440.28 , a logP value of 6.79 , and a polar surface area (PSA) of 56.65 , which may influence its absorption and distribution within the body.

Result of Action

The result of the compound’s action is the prevention of tumor growth and the impairment of the metastatic process . This makes it a promising therapeutic agent for the treatment of select neoplastic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compoundIt’s also important to note that the compound should be stored at room temperature .

: Chemical properties : Mode of action

未来方向

The future directions for “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” and similar compounds likely involve further exploration of their potential as ALK inhibitors. These compounds could play a significant role in the development of new treatments for diseases such as anaplastic lymphoma .

属性

IUPAC Name |

9-ethyl-8-iodo-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17IN2O/c1-4-12-8-14-15(9-16(12)22)21(2,3)20-18(19(14)25)13-6-5-11(10-23)7-17(13)24-20/h5-9,24H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWNZLQAANHDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1I)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

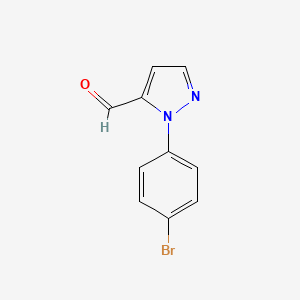

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)